4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that features a piperazine ring substituted with a bromo-methylpropionyl group and a tert-butyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperazine with 2-bromo-2-methylpropionyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product. The resulting intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted piperazine derivatives can be formed.
Oxidation Products: Carbonyl compounds such as ketones or aldehydes.
Reduction Products: Alcohols.
Hydrolysis Products: Carboxylic acids.
Scientific Research Applications
4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of piperazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid tert-butyl ester involves its reactivity with various biological targets. The bromine atom can participate in nucleophilic substitution reactions with biological nucleophiles, leading to the formation of covalent bonds with proteins or nucleic acids. This reactivity can be exploited in the design of enzyme inhibitors or other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpropane: A simpler compound with similar reactivity due to the presence of the bromo-methyl group.
tert-Butyl 2-bromo-2-methylpropanoate: Another compound with a similar ester group and bromine atom.
Uniqueness
4-(2-Bromo-2-methylpropionyl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to the presence of the piperazine ring, which imparts additional reactivity and potential biological activity. The combination of the bromo-methylpropionyl group and the tert-butyl ester group makes it a versatile intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
tert-butyl 4-(2-bromo-2-methylpropanoyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BrN2O3/c1-12(2,3)19-11(18)16-8-6-15(7-9-16)10(17)13(4,5)14/h6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZPAZUJBUGZJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(C)(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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